Cas no 145348-16-9 (3-Piperidinecarboxamide,1,1'-[1,4-phenylenebis(methylene)]bis[N-methyl-N-(phenylmethyl)-, [R-(R*,R*)]-(9CI))

3-Piperidinecarboxamide,1,1'-[1,4-phenylenebis(methylene)]bis[N-methyl-N-(phenylmethyl)-, [R-(R*,R*)]-(9CI) structure
145348-16-9 structure
Product Name:3-Piperidinecarboxamide,1,1'-[1,4-phenylenebis(methylene)]bis[N-methyl-N-(phenylmethyl)-, [R-(R*,R*)]-(9CI)
CAS No:145348-16-9
MF:C36H46N4O2
MW:566.776049137115
CID:211015
PubChem ID:132717
Update Time:2025-04-19

3-Piperidinecarboxamide,1,1'-[1,4-phenylenebis(methylene)]bis[N-methyl-N-(phenylmethyl)-, [R-(R*,R*)]-(9CI) Chemical and Physical Properties

Names and Identifiers

    • 3-Piperidinecarboxamide,1,1'-[1,4-phenylenebis(methylene)]bis[N-methyl-N-(phenylmethyl)-, [R-(R*,R*)]-(9CI)
    • (3R)-N-benzyl-1-[[4-[[(3R)-3-[benzyl(methyl)carbamoyl]piperidin-1-yl]methyl]phenyl]methyl]-N-methylpiperidine-3-carboxamide
    • 3-Piperidinecarboxamide,1,1'-[1,4-phenylenebis(methylene)]bis[N-methyl-N-(phenylmethyl)-, [R-(...
    • (3R,3'R)-1,1'-(benzene-1,4-diyldimethanediyl)bis(N-benzyl-N-methylpiperidine-3-carboxamide)
    • 3-Piperidinecarboxamide, 1,1'-(1,4-phenylenebis(methylene))bis(N-methyl-N-(phenylmethyl)-, (R-(R*,R*))-
    • A-4 Nipecotamide
    • alpha,alpha'-Bis(3-(N-benzyl-N-methylcarbamoyl)piperidino)-4-xylene dihydrobromide
    • alpha,alpha'-Bis(3-(N-benzyl-N-methylcarbamoyl)piperidinol)-4-xylene
    • Bisbmcpx
    • alpha,alpha/'-bis(3-(N-benzyl-N-methylcarbamoyl)piperidinol)-4-xylene
    • DTXSID70162987
    • 145348-16-9
    • Inchi: 1S/C36H46N4O2/c1-37(23-29-11-5-3-6-12-29)35(41)33-15-9-21-39(27-33)25-31-17-19-32(20-18-31)26-40-22-10-16-34(28-40)36(42)38(2)24-30-13-7-4-8-14-30/h3-8,11-14,17-20,33-34H,9-10,15-16,21-28H2,1-2H3/t33-,34-/m1/s1
    • InChI Key: XNZBQOHYFIVFRF-KKLWWLSJSA-N
    • SMILES: O=C([C@@H]1CCCN(CC2C=CC(=CC=2)CN2CCC[C@@H](C(N(C)CC3C=CC=CC=3)=O)C2)C1)N(C)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 566.36207672g/mol
  • Monoisotopic Mass: 566.36207672g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 42
  • Rotatable Bond Count: 10
  • Complexity: 762
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 47.1Ų
Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd